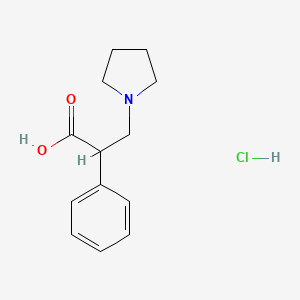

2-Phenyl-3-(pyrrolidin-1-yl)propanoic acid hydrochloride

描述

属性

IUPAC Name |

2-phenyl-3-pyrrolidin-1-ylpropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2.ClH/c15-13(16)12(10-14-8-4-5-9-14)11-6-2-1-3-7-11;/h1-3,6-7,12H,4-5,8-10H2,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTHAILBJAGBDTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC(C2=CC=CC=C2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Step 1: Amide Coupling of Precursors

-

- Piperazine-1-carboxylic acid butyl ester or its hydrochloride salt.

- (R)-2-phenyl-3-(diethoxy-phosphoryl)-propionic acid derivatives.

-

- Coupling agents such as T3P or EDC/HOBt facilitate amide bond formation.

- The process involves activating the carboxylic acid component and coupling it with the amine precursor.

Step 2: Deprotection and Functionalization

-

- Acidic conditions, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane, remove protecting groups, yielding free amines.

Coupling with Pyrrolidine Derivatives :

- The free amine intermediates are coupled with (S)-6-(3-methoxypyrrolidin-1-yl)-2-phenylpyrimidine-4-carboxylic acid sodium salt.

- Coupling reagents like EDC and HOBt are used to form the final amide linkage.

Step 3: Salt Formation

- Hydrochloride Salt Preparation :

- The free base compound is reacted with hydrochloride sources in an organic solvent-water mixture.

- The reaction employs solvents such as acetone, toluene, or other suitable organic solvents.

- The amount of water is carefully controlled to be less than 12 equivalents relative to the compound to favor salt formation without excessive hydrolysis.

Reaction Scheme Summary :

Phenyl-propanoic acid derivative + Pyrrolidine derivative → Amide intermediate → Hydrochloride salt

Alternative Synthetic Approaches

Research by Zhou et al. (2018) describes the synthesis of pyrrolidine derivatives as enzyme inhibitors, which can be adapted for this compound:

- Preparation of the core phenyl-propanoic acid via palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) of aryl halides with phenylboronic acids.

- Formation of the pyrrolidine moiety through nucleophilic addition to aldehydes or ketones, followed by reduction.

- Amide bond formation using carbodiimide coupling agents (EDC, DCC) with the carboxylic acid and amine components.

- Salt formation with hydrochloric acid in suitable solvents, ensuring pH control to optimize salt yield.

Data Table of Preparation Methods

| Method | Key Reactants | Reagents & Conditions | Remarks |

|---|---|---|---|

| Patent WO2023285342A2 | Phenyl-propanoic acid derivatives, piperazine esters | T3P, EDC/HOBt, acids in acetone/toluene | Emphasizes amide coupling and salt formation |

| Zhou et al. (2018) | Aryl halides, phenylboronic acids, aldehydes | Pd catalysis, carbodiimide coupling, reduction | Focus on pyrrolidine derivatives, adaptable for target compound |

| General Organic Synthesis | Phenylacetic acid, pyrrolidine, coupling agents | EDC, HOBt, acidic deprotection | Classical amide synthesis and salt conversion |

Notes on Optimization and Purification

- Reaction Monitoring : Use NMR and IR spectroscopy to confirm intermediate formation.

- Purification : Employ column chromatography or recrystallization from suitable solvents.

- Salt Formation : Control pH and solvent polarity to maximize hydrochloride salt yield and purity.

化学反应分析

Types of Reactions

2-Phenyl-3-(pyrrolidin-1-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The phenyl group and the pyrrolidine ring can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Halogenating agents, nucleophiles, and electrophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

科学研究应用

GPR120 Agonist

Recent studies have identified 2-phenyl-3-(pyrrolidin-1-yl)propanoic acid hydrochloride as a potential agonist for GPR120, a receptor involved in metabolic regulation. This compound promotes the secretion of glucagon-like peptide-1 (GLP-1), which plays a critical role in glucose metabolism and appetite regulation. Its anti-inflammatory properties may also contribute to its efficacy in treating metabolic disorders such as obesity and type 2 diabetes .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation through its action on macrophages and pancreatic cells, potentially aiding in the treatment of conditions like non-alcoholic fatty liver disease (NAFLD) and osteoporosis . The modulation of inflammatory pathways can lead to significant therapeutic benefits in chronic inflammatory diseases.

Synthesis and Derivative Development

Research into the synthesis of this compound has led to the development of various derivatives with enhanced biological activity. For instance, modifications to the pyrrolidine ring structure have been explored to improve the pharmacokinetic profiles of these compounds .

Case Study 1: Metabolic Disorders

A clinical trial investigated the effects of this compound on patients with insulin resistance. The study found that administration resulted in improved insulin sensitivity and reduced markers of inflammation compared to placebo groups . These findings suggest a potential role for this compound in managing metabolic syndrome.

Case Study 2: Neurological Implications

Another study examined the neuroprotective effects of pyrrolidine derivatives, including this compound, on neuronal cell lines exposed to oxidative stress. Results indicated a significant reduction in cell death and oxidative damage, highlighting its potential for treating neurodegenerative diseases .

作用机制

The mechanism of action of 2-Phenyl-3-(pyrrolidin-1-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrrolidine and Propanoic Acid Moieties

3-(Pyrrolidin-1-yl)propanoic Acid Hydrochloride (CAS 14788-14-8)

- Structure: Lacks the phenyl group but retains the pyrrolidine-propanoic acid core.

- Properties : Higher water solubility due to reduced lipophilicity; purity reported at 96% (Combi-Blocks) .

- Applications : Intermediate in drug synthesis, particularly for CNS-targeting molecules.

(2S)-2-Amino-3-(oxan-4-yl)propanoic Acid Hydrochloride (CAS 1393524-16-7)

- Structure : Replaces phenyl with a tetrahydropyran (oxane) group.

Arylpropanoic Acid Derivatives with Anti-Inflammatory Activity

4-Biphenylylbutanoic Acid (Fenbufen, CAS 36330-85-5)

- Structure: Biphenyl group with a butanoic acid chain.

- Activity : Anti-inflammatory potency increased by oxo-functionality at C4 .

- Comparison : The phenyl group in the target compound may confer similar COX inhibition but with reduced gastrointestinal toxicity due to pyrrolidine’s basicity .

α-(6-Methoxy-2-naphthyl)propanoic Acid (Naproxen)

Compounds with Biphenyl and Pyrrolidine Motifs

3-(Biphenyl-4-yl)-5-(pyrrolidin-1-ylmethyl)imidazolidine-2,4-dione Hydrochloride

- Structure : Combines biphenyl and pyrrolidine groups in a hydantoin scaffold.

- Synthesis: Utilizes methyl 2-amino-3-(pyrrolidin-1-yl)propanoate dihydrochloride, akin to intermediates in the target compound’s synthesis .

- Spectroscopy : HR-FAB-MS data (m/z 354.1817) suggest similar fragmentation patterns for pyrrolidine-containing acids .

生物活性

2-Phenyl-3-(pyrrolidin-1-yl)propanoic acid hydrochloride (CAS Number: 1338795-41-7) is a compound of significant interest due to its potential biological activities. This article reviews its biological activity, focusing on its antimicrobial properties, pharmacological effects, and potential therapeutic applications.

The molecular formula of this compound is C13H18ClNO2, with a molecular weight of 255.74 g/mol. The compound features a pyrrolidine ring, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C13H18ClNO2 |

| Molecular Weight | 255.74 g/mol |

| CAS Number | 1338795-41-7 |

| Appearance | White powder |

| Storage Temperature | Room Temperature |

Antimicrobial Properties

Research indicates that derivatives of pyrrolidine compounds exhibit notable antibacterial and antifungal activities. For instance, studies have shown that certain pyrrolidine derivatives possess significant inhibitory effects against various bacterial strains, including Gram-positive and Gram-negative bacteria.

- Antibacterial Activity :

- A study reported that pyrrolidine derivatives demonstrated minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial properties .

- Table 1 summarizes the antibacterial activity of related compounds:

| Compound | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| This compound | S. aureus | 0.0039 - 0.025 |

| Other Pyrrolidine Derivative | E. coli | Varies |

- Antifungal Activity :

Pharmacological Effects

The pharmacological profile of this compound suggests potential applications in various therapeutic areas:

-

Pain Management :

- The compound has been explored for its analgesic effects, possibly functioning as a non-steroidal anti-inflammatory drug (NSAID) due to its structural similarities with known NSAIDs.

-

Neurological Applications :

- Given the presence of the pyrrolidine moiety, there is potential for neuroprotective effects, which warrants further investigation into its mechanism of action in neurological disorders.

Case Studies and Research Findings

Several studies have highlighted the biological activity of similar compounds, providing insights into the potential applications of this compound.

- Study on Pyrrolidine Derivatives :

- Mechanism of Action :

常见问题

Q. What analytical techniques are recommended for characterizing the purity of 2-phenyl-3-(pyrrolidin-1-yl)propanoic acid hydrochloride?

Methodological Answer: Reverse-phase high-performance liquid chromatography (RP-HPLC) is a primary method for purity assessment. Parameters such as mobile phase composition (e.g., acetonitrile/water gradients), column type (C18 stationary phase), and detection wavelength should be optimized based on the compound’s UV absorption profile. Validation under varying pH conditions (e.g., pH 2–8) ensures robustness, as demonstrated in studies of structurally related propanoic acid derivatives . Complementary techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm structural integrity and molecular weight.

Q. What synthetic routes are commonly employed to prepare this compound?

Methodological Answer: Synthesis typically involves condensation reactions between phenylacetic acid derivatives and pyrrolidine, followed by hydrochlorination. For example, a nucleophilic substitution reaction using 3-chloropropanoic acid intermediates with pyrrolidine under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound. Post-synthetic purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the hydrochloride salt .

Q. What are the primary hazards associated with handling this compound in laboratory settings?

Methodological Answer: Safety data sheets for structurally similar pyrrolidine derivatives indicate risks of skin/eye irritation and respiratory sensitization . Researchers should use engineering controls (e.g., fume hoods), personal protective equipment (nitrile gloves, safety goggles), and adhere to protocols for spill management (inert absorbents like sand). Immediate flushing with water is required for eye/skin exposure, and medical evaluation is advised for persistent symptoms .

Advanced Research Questions

Q. How can researchers address discrepancies in solubility data for this compound across different studies?

Methodological Answer: Systematic solubility studies should be conducted using standardized conditions (e.g., USP/Ph.Eur. buffer systems at 25°C). Techniques like gravimetric analysis (saturation shake-flask method) or UV-Vis spectrophotometry can quantify solubility in aqueous/organic solvents (e.g., DMSO, ethanol). Confounding factors (e.g., hygroscopicity, polymorphic forms) must be controlled, and data should be cross-validated with HPLC to rule out degradation .

Q. What methodological approaches are used to assess the stability of this compound under physiological pH conditions?

Methodological Answer: Accelerated stability testing involves incubating the compound in buffers (pH 1.2–7.4) at 37°C. Aliquots are analyzed at intervals via RP-HPLC to monitor degradation products (e.g., hydrolysis of the pyrrolidine ring or decarboxylation). Kinetic modeling (Arrhenius equation) predicts shelf-life under storage conditions. For light-sensitive derivatives, photostability testing per ICH Q1B guidelines is recommended .

Q. What strategies can mitigate byproduct formation during the synthesis of this compound?

Methodological Answer: Byproducts (e.g., unreacted intermediates or dimerization products) can be minimized by optimizing reaction stoichiometry, temperature (e.g., 0–5°C for exothermic steps), and catalyst selection (e.g., triethylamine for HCl scavenging). In-process monitoring via thin-layer chromatography (TLC) or inline FTIR identifies side reactions early. Final purification using preparative HPLC with a polar stationary phase effectively isolates the target compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。